An In-depth Technical Guide to 1-Tosyl-1,4-diazepane Hydrochloride
An In-depth Technical Guide to 1-Tosyl-1,4-diazepane Hydrochloride
CAS Number: 1582149-10-7
This technical guide provides a comprehensive overview of 1-Tosyl-1,4-diazepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule serves as a valuable building block for the synthesis of more complex molecular architectures. This document will delve into its chemical and physical properties, a representative synthetic protocol, spectroscopic characterization, and potential applications for researchers and professionals in drug development.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1,4-diazepane have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets.
The introduction of a tosyl (p-toluenesulfonyl) group at one of the nitrogen atoms serves multiple purposes. The tosyl group is a robust protecting group for amines, stable under a variety of reaction conditions.[5][6] It can also influence the electron density and reactivity of the diazepine ring system. The hydrochloride salt form of the molecule enhances its solubility in aqueous media, which can be advantageous for certain applications.
Chemical and Physical Properties
Detailed experimental data for 1-Tosyl-1,4-diazepane hydrochloride is not extensively available in public literature. The following properties are based on the known characteristics of similar tosylated amines and diazepine derivatives.
| Property | Value (Predicted or Analogous) |
| Molecular Formula | C₁₂H₁₉ClN₂O₂S |
| Molecular Weight | 306.81 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. |
Synthesis and Mechanistic Insights
A plausible synthetic route to 1-Tosyl-1,4-diazepane hydrochloride involves a two-step process starting from commercially available 1,4-diazepane.
Representative Synthetic Protocol:
Step 1: Monotosylation of 1,4-Diazepane
-
To a stirred solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq) or another non-nucleophilic base.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in the same solvent. The use of a slight excess of the diazepine or careful control of the stoichiometry is crucial to favor monosubstitution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-Tosyl-1,4-diazepane.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-Tosyl-1,4-diazepane in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
At 0 °C, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of 1-Tosyl-1,4-diazepane hydrochloride should form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Monotosylation: The reaction is performed at low temperature and with slow addition of the tosyl chloride to control the exothermicity of the reaction and to minimize the formation of the ditosylated byproduct. The use of a base is essential to neutralize the HCl generated during the reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired monotosylated product from unreacted starting material and the ditosylated side product.
-
Salt Formation: The conversion to the hydrochloride salt is a common strategy to improve the handling and solubility of amine-containing compounds. The use of anhydrous conditions is important to prevent the introduction of water into the final product.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 1-Tosyl-1,4-diazepane hydrochloride.
Spectroscopic Characterization
The structural elucidation of 1-Tosyl-1,4-diazepane hydrochloride would rely on a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the tosyl group. Diazepane Ring Protons: A series of multiplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the methylene protons of the diazepine ring. The protons adjacent to the nitrogen atoms will be shifted downfield. Tosyl Methyl Protons: A singlet around δ 2.4 ppm. Amine Proton: A broad singlet corresponding to the -NH₂⁺- proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm). Diazepane Ring Carbons: Aliphatic signals in the range of δ 40-60 ppm. Tosyl Methyl Carbon: A signal around δ 21 ppm. |
| Infrared (IR) Spectroscopy | S=O Stretch: Strong characteristic absorption bands for the sulfonyl group around 1350 cm⁻¹ and 1160 cm⁻¹. N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ for the ammonium salt. C-H Stretch: Aliphatic and aromatic C-H stretching vibrations. |
| Mass Spectrometry (MS) | Molecular Ion: The mass spectrum would be expected to show the molecular ion peak for the free base (C₁₂H₁₈N₂O₂S) at m/z 270.11. The hydrochloride salt itself will not be observed directly. Fragmentation: Characteristic fragmentation patterns would involve the loss of the tosyl group and cleavage of the diazepine ring.[7][8] |
Reactivity, Stability, and Handling
Reactivity
The chemical reactivity of 1-Tosyl-1,4-diazepane hydrochloride is primarily dictated by the free secondary amine and the tosyl group.
-
N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can undergo further reactions such as alkylation, acylation, and reductive amination to introduce a variety of substituents at the N4 position.
-
Deprotection of the Tosyl Group: The tosyl group can be removed under reductive conditions (e.g., sodium in liquid ammonia, or catalytic hydrogenation) or with strong acids to regenerate the free diamine.[9]
Stability and Storage
1-Tosyl-1,4-diazepane hydrochloride is expected to be a stable solid under ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Handling and Safety
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Potential Applications in Drug Discovery and Chemical Research
1-Tosyl-1,4-diazepane hydrochloride is a valuable intermediate for the synthesis of a library of substituted 1,4-diazepanes. The presence of a single tosyl group allows for selective functionalization of the second nitrogen atom. This makes it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases.[10][11]
The 1,4-diazepane scaffold is a key component of several biologically active molecules. By using this building block, researchers can explore the structure-activity relationships of novel compounds with potential applications as:
-
CNS agents: Modulators of receptors and enzymes in the central nervous system.
-
Anticancer agents: Inhibitors of cell proliferation and signaling pathways.
-
Antimicrobial agents: Compounds with activity against bacteria and fungi.
Conclusion
1-Tosyl-1,4-diazepane hydrochloride is a strategically important building block for the synthesis of functionalized 1,4-diazepane derivatives. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this class of molecules. The versatility of the 1,4-diazepane scaffold ensures that this and related compounds will continue to be of significant interest in the pursuit of new therapeutic agents.
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